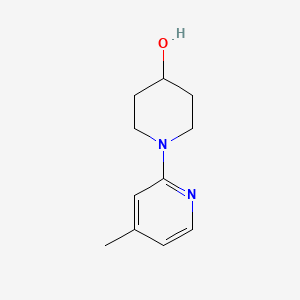

1-(4-Methylpyridin-2-yl)piperidin-4-ol

Description

1-(4-Methylpyridin-2-yl)piperidin-4-ol (CAS: 939986-80-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its structure features a piperidin-4-ol core linked to a 4-methylpyridin-2-yl group. The hydroxyl group on the piperidine ring contributes to its polarity, while the methyl-substituted pyridine enhances lipophilicity. This compound is stored under dry, room-temperature conditions and carries safety warnings for hazards related to skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-2-5-12-11(8-9)13-6-3-10(14)4-7-13/h2,5,8,10,14H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSLHZWLKKERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671518 | |

| Record name | 1-(4-Methylpyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-80-8 | |

| Record name | 1-(4-Methyl-2-pyridinyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylpyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Methylpyridin-2-yl)piperidin-4-ol, also referred to as 4-(4-Methylpyridin-2-yl)piperidin-4-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its interactions with various biological targets, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHNO, with a molecular weight of 192.26 g/mol. It features a piperidine ring substituted with a 4-methylpyridine group and a hydroxyl group. The hydroxyl group enhances hydrogen bonding capabilities, which may increase the compound's binding affinity to proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound shows promising antibacterial properties against several strains, including Gram-positive and Gram-negative bacteria. Its interactions with bacterial enzymes suggest mechanisms for its antimicrobial efficacy .

- Antiproliferative Effects : Studies have indicated that derivatives of pyridine compounds can exhibit antiproliferative activity against cancer cell lines. The presence of functional groups like -OH in the structure has been associated with enhanced activity against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : Its structural features allow it to modulate receptor activities, potentially influencing signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To better understand the compound's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol | Pyrimidine ring instead of pyridine | Different electronic properties affecting reactivity |

| 1-(5-Methylpyrazin-2-yl)piperidin-4-ol | Pyrazine ring | Varies in biological activity due to ring structure |

| Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine | Ethyl carboxylate group | Potentially different pharmacological profiles |

| 2-Amino-4-(1-piperidine)pyridine derivatives | Amino group substitution | Known for kinase inhibition activities |

The unique substitution pattern of this compound contributes to its specific chemical and biological properties, distinguishing it from other similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Studies : A recent study tested various piperidine derivatives, revealing that modifications in the piperidine ring significantly influenced antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values comparable to established antibiotics .

- Anticancer Activity : Research focusing on the antiproliferative effects highlighted that compounds with hydroxyl substitutions exhibited lower IC50 values against cancer cell lines like HeLa and MDA-MB-231, indicating enhanced efficacy in inhibiting cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Heterocyclic Rings

Pyridine vs. Pyrimidine Derivatives

- 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol (CAS: 1236285-21-4): Molecular formula: C₁₀H₁₅N₃O Replaces the pyridine ring with a pyrimidine, introducing an additional nitrogen atom.

- 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol (CAS: 1528868-56-5):

Phenyl vs. Pyridine Derivatives

- 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol (CAS: 1039892-60-8): Molecular formula: C₁₂H₁₇FN₂O Substitutes pyridine with a fluorophenyl group. The fluorine atom enhances dipole interactions, while the aminomethyl group adds a basic site, improving solubility in acidic environments .

Functional Group Modifications

Hydroxyl vs. Ketone

Substituent Position and Size

- 1-(4-Octylphenethyl)piperidin-4-ol (RB-005):

Data Tables

Table 1: Structural and Physicochemical Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.